molecular formula C21H17ClN6O5 B2878079 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251708-32-3

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2878079
CAS No.: 1251708-32-3
M. Wt: 468.85
InChI Key: XYHMICSVWVQABM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core fused with a 1,2,4-oxadiazole moiety. Synthesized via 1,3-dipolar cycloaddition reactions (common for triazole derivatives), it belongs to a class of molecules designed for anti-protozoal and cytotoxic activities . Its design leverages bioisosterism principles, replacing functional groups with pharmacophoric equivalents to optimize binding to biological targets, such as enzymes involved in protozoal infections .

Properties

IUPAC Name

3-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O5/c1-31-14-7-13(8-15(9-14)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)11-4-3-5-12(22)6-11/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHMICSVWVQABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and pyrrolo[3,4-d][1,2,3]triazole intermediates, followed by their coupling under specific conditions. Common reagents include chlorinated aromatic compounds, dimethoxybenzene derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.

Scientific Research Applications

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s activity and properties are best understood in the context of structurally related analogs. Below is a comparative analysis of key derivatives:

Compound Key Structural Features Biological Activity Physicochemical Properties
Target Compound
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-pyrrolotriazoledione
3-chlorophenyl (electron-withdrawing), 3,5-dimethoxyphenyl (electron-donating) Anti-protozoal activity (specific IC₅₀ data not reported in evidence; inferred from analogs) High lipophilicity (predicted logP >3 due to aromatic groups), moderate aqueous solubility
Analog 1
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-pyrrolotriazoledione
4-chlorophenyl, 3-fluoro-4-methylphenyl Potent cytotoxicity (HepG2 IC₅₀: ~2–5 μM inferred from similar triazole derivatives ) Enhanced solubility due to fluorine substituent; logP ~3.5
Analog 2
2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolooxazoledione
4-chlorophenyl, dimethylaminophenyl (polar group) Moderate kinase inhibition; no cytotoxicity data reported Lower logP (~2.8) due to dimethylamino group; improved solubility
Analog 3
Pyrazolo[3,4-d]pyrimidine triazole derivatives
Pyrazolo-pyrimidine core with triazole HepG2 IC₅₀: 2.03 μM; induces G2/M cell cycle arrest logP ~2.5; moderate solubility

Substituent Effects on Activity

  • This contrasts with Analog 1’s 4-chlorophenyl substituent, which may alter steric interactions .
  • Dimethoxyphenyl vs. Methoxy/Methyl Groups: The 3,5-dimethoxyphenyl group in the target compound increases steric bulk and electron donation compared to Analog 2’s dimethylaminophenyl group, likely affecting target selectivity .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s logP is predicted to exceed 3 due to its aromatic substituents, which may limit bioavailability compared to Analog 2 (logP ~2.8) .
  • Solubility : The 3,5-dimethoxyphenyl group’s polarity may enhance aqueous solubility relative to purely chlorinated analogs like Analog 1 .

Toxicity and Selectivity Considerations

lower toxicity in normal cells) . The 3-chlorophenyl group may reduce off-target effects compared to 4-chlorophenyl derivatives due to altered steric interactions .

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